N-benzyl-1-cyclopropylmethanamine

Description

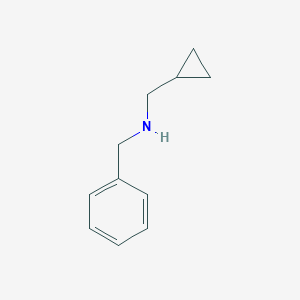

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-1-cyclopropylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-4-10(5-3-1)8-12-9-11-6-7-11/h1-5,11-12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONMRPMQMVTSLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333772 | |

| Record name | N-benzyl-1-cyclopropylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116373-23-0 | |

| Record name | N-benzyl-1-cyclopropylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl(cyclopropylmethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-benzyl-1-cyclopropylmethanamine

CAS Number: 116373-23-0

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyl-1-cyclopropylmethanamine is a chemical compound featuring both a benzylamine and a cyclopropylmethylamine moiety. While specific research on this molecule is limited, its structural components are present in various biologically active compounds. This technical guide provides a comprehensive overview of its known physicochemical properties and explores its potential therapeutic applications by drawing parallels with structurally related molecules. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the synthesis, characterization, and potential biological evaluation of this compound.

Physicochemical Properties

This compound is characterized by the following properties, essential for its handling, formulation, and interpretation in experimental settings.

| Property | Value | Source |

| CAS Number | 116373-23-0 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₁₁H₁₅N | --INVALID-LINK-- |

| Molecular Weight | 161.25 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Synonyms | Benzyl(cyclopropylmethyl)amine, N-(Cyclopropylmethyl)benzenemethanamine | --INVALID-LINK-- |

| Predicted pKa | 9.99 ± 0.20 | --INVALID-LINK-- |

| Predicted XLogP3 | 2.2 | --INVALID-LINK-- |

Potential Biological Activity and Therapeutic Applications

Monoamine Oxidase (MAO) Inhibition

The most probable biological target for this compound is monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters. This hypothesis is strongly supported by research on the closely related analog, 1-benzylcyclopropylamine , which has been identified as a potent mechanism-based inactivator of MAO.[1] Cyclopropylamine derivatives are known to act as mechanism-based inhibitors of MAO, where the enzymatic oxidation of the amine leads to the opening of the cyclopropyl ring, generating a reactive species that covalently binds to the flavin cofactor of the enzyme, causing irreversible inhibition.[2]

Given these precedents, this compound is a prime candidate for investigation as a novel MAO inhibitor, with potential applications in the treatment of depression and neurodegenerative disorders such as Parkinson's disease.

Other Potential Activities

Derivatives of N-benzylamines and cyclopropylamines have been explored for a range of other biological activities, including:

-

Antifungal Activity: N-benzylamine derivatives have shown promise as antifungal agents.[3]

-

Anticancer Activity: Various substituted 1-phenylcyclopropane carboxamides and N-benzylbenzamides have demonstrated antiproliferative effects.[4][5]

-

Antioxidant Activity: Certain N-benzyl derivatives have been synthesized and evaluated for their antioxidant properties.[6]

Proposed Experimental Protocols

The following sections outline detailed, hypothetical experimental protocols for the synthesis and biological evaluation of this compound, based on established methodologies for analogous compounds.

Synthesis via Reductive Amination

A common and effective method for the synthesis of secondary amines is reductive amination. This approach can be adapted for the synthesis of this compound from cyclopropanecarboxaldehyde and benzylamine.

Experimental Workflow: Synthesis of this compound

References

- 1. 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Elucidation of the Chemical Structure of Benzyl(cyclopropylmethyl)amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of benzyl(cyclopropylmethyl)amine, also known by its IUPAC name, N-benzyl-1-cyclopropylmethanamine. This document details the key analytical techniques and experimental protocols necessary for the unambiguous identification and characterization of this secondary amine.

Chemical Identity and Physicochemical Properties

Benzyl(cyclopropylmethyl)amine is a secondary amine featuring a benzyl group and a cyclopropylmethyl group attached to a nitrogen atom. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅N | PubChem[1] |

| Molecular Weight | 161.24 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 116373-23-0 | PubChem[1] |

| Canonical SMILES | C1CC1CNCC2=CC=CC=C2 | PubChem[1] |

| XLogP3 | 2.2 | PubChem[1] |

| Topological Polar Surface Area | 12 Ų | PubChem[1] |

Synthesis of Benzyl(cyclopropylmethyl)amine

A common and effective method for the synthesis of benzyl(cyclopropylmethyl)amine is through reductive amination. This two-step, one-pot reaction involves the formation of an imine intermediate from the reaction of an aldehyde and a primary amine, followed by the reduction of the imine to the corresponding secondary amine.

Synthesis Workflow

The logical workflow for the synthesis of benzyl(cyclopropylmethyl)amine via reductive amination is depicted below.

Experimental Protocol: Reductive Amination

This protocol outlines the synthesis of benzyl(cyclopropylmethyl)amine from cyclopropanecarboxaldehyde and benzylamine using sodium triacetoxyborohydride as the reducing agent.

Materials:

-

Cyclopropanecarboxaldehyde

-

Benzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of cyclopropanecarboxaldehyde (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask, add benzylamine (1.0 equivalent).

-

Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to the mixture to facilitate imine formation. Stir the reaction at room temperature for 1-2 hours.

-

Slowly add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. The addition may be exothermic.

-

Continue stirring the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-16 hours).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), to afford pure benzyl(cyclopropylmethyl)amine.

Spectroscopic Data and Structure Elucidation

The structure of the synthesized benzyl(cyclopropylmethyl)amine must be confirmed using a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of N-benzylcyclopropylmethylamine provides key information about the functional groups present in the molecule. The spectrum available from the NIST WebBook (COBLENTZ NO. 3394) shows characteristic absorptions.[2]

Expected Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300-3500 | N-H Stretch | Secondary Amine |

| ~3080, 3060, 3030 | C-H Stretch | Aromatic |

| ~3000 | C-H Stretch | Cyclopropyl |

| ~2950-2850 | C-H Stretch | Aliphatic (CH₂, CH) |

| ~1600, 1495, 1450 | C=C Stretch | Aromatic Ring |

| ~1120 | C-N Stretch | Amine |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.40 | m | 5H | Aromatic protons (C₆H₅) |

| ~3.80 | s | 2H | Benzylic protons (-CH₂-Ph) |

| ~2.50 | d | 2H | Methylene protons (-N-CH₂-cyclopropyl) |

| ~1.50 | br s | 1H | Amine proton (-NH-) |

| ~0.80-1.00 | m | 1H | Cyclopropyl methine proton (-CH-) |

| ~0.40-0.60 | m | 2H | Cyclopropyl methylene protons (-CH₂-) |

| ~0.10-0.30 | m | 2H | Cyclopropyl methylene protons (-CH₂-) |

Predicted ¹³C NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | Quaternary aromatic carbon (C) |

| ~128.5 | Aromatic carbons (CH) |

| ~128.2 | Aromatic carbons (CH) |

| ~127.0 | Aromatic carbon (CH) |

| ~58.0 | Benzylic carbon (-CH₂-Ph) |

| ~56.0 | Methylene carbon (-N-CH₂-cyclopropyl) |

| ~10.0 | Cyclopropyl methine carbon (-CH-) |

| ~3.0 | Cyclopropyl methylene carbons (-CH₂-) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Predicted Mass Spectrometry Data:

| m/z | Ion |

| 161 | [M]⁺ (Molecular Ion) |

| 162 | [M+H]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion, characteristic for benzyl groups) |

| 70 | [C₄H₆N]⁺ (from cleavage of the benzyl group) |

Analytical Workflow

The overall workflow for the characterization and structure elucidation of benzyl(cyclopropylmethyl)amine is a systematic process involving multiple analytical techniques.

This comprehensive approach, combining a well-defined synthesis with thorough spectroscopic analysis, allows for the confident and accurate elucidation of the structure of benzyl(cyclopropylmethyl)amine.

References

N-benzyl-1-cyclopropylmethanamine molecular formula and weight

An In-depth Technical Guide on N-benzyl-1-cyclopropylmethanamine

This guide provides detailed information on the molecular formula and molecular weight of this compound, a compound of interest to researchers, scientists, and professionals in drug development.

Molecular Properties

The fundamental molecular characteristics of this compound are summarized in the table below. These values are essential for a variety of experimental and computational applications, including reaction stoichiometry, analytical characterization, and molecular modeling.

| Property | Value |

| Molecular Formula | C₁₁H₁₅N |

| Molecular Weight | 161.24 g/mol [1] |

| IUPAC Name | This compound[1] |

Structural and Molecular Composition

The molecular formula C₁₁H₁₅N indicates that each molecule of this compound is composed of eleven carbon atoms, fifteen hydrogen atoms, and one nitrogen atom.[1][2] The molecular weight is derived from the sum of the atomic weights of these constituent atoms.

Caption: Logical relationship of this compound's structure to its formula and weight.

References

Spectroscopic Analysis of N-benzyl-1-cyclopropylmethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-benzyl-1-cyclopropylmethanamine (CAS No: 116373-23-0), a secondary amine with potential applications in medicinal chemistry and materials science. This document compiles available experimental data and offers predicted spectroscopic values where experimental data is not publicly available. Detailed, generalized experimental protocols for the acquisition of such data are also provided.

Molecular Structure and Properties:

-

IUPAC Name: this compound

-

Synonyms: Benzyl(cyclopropylmethyl)amine, N-(Cyclopropylmethyl)benzenemethanamine

Spectroscopic Data

A thorough search of publicly accessible spectroscopic databases yielded experimental Infrared (IR) data. However, experimental Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound were not found. Therefore, predicted NMR and MS data are presented based on the known chemical structure and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental NMR data for this compound was found in publicly available databases. The following tables outline the predicted ¹H and ¹³C NMR chemical shifts.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.35 - 7.20 | Multiplet | 5H | Aromatic (C₆H₅) |

| ~ 3.80 | Singlet | 2H | Benzyl CH₂ (N-CH₂-Ph) |

| ~ 2.50 | Doublet | 2H | Cyclopropylmethyl CH₂ (N-CH₂-C₃H₅) |

| ~ 1.50 (variable) | Broad Singlet | 1H | Amine (NH) |

| ~ 1.00 - 0.80 | Multiplet | 1H | Cyclopropyl CH |

| ~ 0.50 - 0.40 | Multiplet | 2H | Cyclopropyl CH₂ |

| ~ 0.20 - 0.10 | Multiplet | 2H | Cyclopropyl CH₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 140 | Aromatic C (quaternary) |

| ~ 128.5 | Aromatic CH |

| ~ 128.2 | Aromatic CH |

| ~ 127.0 | Aromatic CH |

| ~ 56 | Benzyl CH₂ (N-CH₂-Ph) |

| ~ 54 | Cyclopropylmethyl CH₂ (N-CH₂-C₃H₅) |

| ~ 11 | Cyclopropyl CH |

| ~ 4 | Cyclopropyl CH₂ |

Infrared (IR) Spectroscopy

The following data is based on the experimental spectrum available from the NIST Chemistry WebBook.[1]

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 - 3500 | Medium, Sharp | N-H Stretch (Secondary Amine) |

| ~ 3085, 3065, 3030 | Medium | Aromatic C-H Stretch |

| ~ 2995, 2870 | Medium | Aliphatic C-H Stretch |

| ~ 1605, 1495, 1450 | Medium-Strong | Aromatic C=C Bending |

| ~ 1120 | Medium | C-N Stretch |

| ~ 740, 700 | Strong | Aromatic C-H Bending (out-of-plane) |

Mass Spectrometry (MS)

No experimental mass spectrometry data for this compound was found in publicly available databases. The following table outlines the predicted key fragmentation patterns. The molecular ion peak [M]⁺ is expected at m/z 161.

Table 4: Predicted Mass Spectrometry Fragmentation Data

| m/z | Predicted Fragment Ion | Structure of Fragment |

| 161 | [M]⁺ | [C₁₁H₁₅N]⁺ |

| 160 | [M-H]⁺ | [C₁₁H₁₄N]⁺ |

| 91 | [C₇H₇]⁺ | Benzyl Cation |

| 70 | [C₅H₈]⁺ or [C₄H₆N]⁺ | Various Fragments |

| 55 | [C₄H₇]⁺ | Cyclopropylmethyl Cation |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a secondary amine like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[3]

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a 30-degree pulse, a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean salt plates before running the sample.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the analyte into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for GC-MS that provides detailed fragmentation patterns.[4] Electrospray Ionization (ESI) is often used for LC-MS, which typically produces the protonated molecular ion [M+H]⁺.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound.

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a chemical compound.

References

N-benzyl-1-cyclopropylmethanamine: A Technical Overview for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-1-cyclopropylmethanamine is a secondary amine featuring a benzyl group and a cyclopropylmethyl group attached to the nitrogen atom. Its structural motifs, particularly the cyclopropyl ring, are of interest in medicinal chemistry due to their ability to confer unique conformational and metabolic properties to molecules. This document provides a comprehensive technical overview of this compound, including its chemical identity, physicochemical properties, a plausible synthetic route, and a general workflow for its investigation as a potential therapeutic agent.

Chemical Identity and Synonyms

The compound this compound is systematically named according to IUPAC nomenclature.[1] It is also known by a variety of synonyms in commercial and chemical literature.[1][2][3]

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 116373-23-0[1] |

| Molecular Formula | C₁₁H₁₅N[1] |

| Canonical SMILES | C1CC1CNCC2=CC=CC=C2[1] |

| InChI | InChI=1S/C11H15N/c1-2-4-10(5-3-1)8-12-9-11-6-7-11/h1-5,11-12H,6-9H2[1] |

| InChIKey | QONMRPMQMVTSLW-UHFFFAOYSA-N[1] |

| Synonyms | benzyl(cyclopropylmethyl)amine, N-Benzylcyclopropylmethylamine, Benzenemethanamine, N-(cyclopropylmethyl)-, (cyclopropylmethyl)benzylamine[1][2] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 161.24 g/mol | PubChem[1] |

| XLogP3 | 2.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Exact Mass | 161.120449483 | PubChem[1] |

| Topological Polar Surface Area | 12 Ų | PubChem[1] |

Experimental Protocols: Synthesis via Reductive Amination

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible and robust method is reductive amination. This common and effective strategy in medicinal chemistry involves the reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced in situ to the target amine. Below is a hypothetical, yet detailed, protocol based on established chemical principles.

Reaction Scheme:

Benzaldehyde + Cyclopropylmethanamine --(Reducing Agent)--> this compound

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that make it an interesting candidate for further investigation in drug discovery programs. While its specific biological activities are yet to be determined, the presence of both the benzyl and cyclopropylmethyl moieties suggests potential for novel pharmacology. The provided synthetic protocol and general screening workflow offer a solid foundation for researchers and drug development professionals to begin exploring the therapeutic potential of this and related molecules.

References

Physical and chemical properties of benzyl(cyclopropylmethyl)amine

An In-depth Technical Guide on the Physical and Chemical Properties of Benzyl(cyclopropylmethyl)amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl(cyclopropylmethyl)amine, with the CAS number 116373-23-0, is a secondary amine that incorporates both a benzyl group and a cyclopropylmethyl group.[1][2] Its unique structural combination makes it a subject of interest in medicinal chemistry and organic synthesis. The presence of the cyclopropane ring, a common motif in bioactive molecules, can influence metabolic stability, potency, and selectivity of drug candidates.[3] This document provides a comprehensive overview of the known physical, chemical, and spectral properties of benzyl(cyclopropylmethyl)amine, along with relevant experimental protocols.

Chemical and Physical Properties

The fundamental physical and chemical properties of benzyl(cyclopropylmethyl)amine are summarized below. These properties are essential for its handling, characterization, and application in a laboratory setting.

Physical Properties

A compilation of the key physical data for benzyl(cyclopropylmethyl)amine is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅N | [1][2] |

| Molecular Weight | 161.24 g/mol | [1][2] |

| Monoisotopic Mass | 161.120449483 Da | [1] |

| Appearance | Data not available (likely a liquid) | |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| XLogP3 | 2.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 3 | [1] |

Chemical Properties & Safety

Benzyl(cyclopropylmethyl)amine is classified with several hazards according to the Globally Harmonized System (GHS).[1] Understanding these is critical for safe handling and storage.

-

GHS Hazard Statements :

-

Signal Word : Danger[1]

Spectral Data

Spectroscopic data is fundamental for the structural confirmation of benzyl(cyclopropylmethyl)amine.

Infrared (IR) Spectroscopy

The NIST WebBook provides an infrared spectrum for N-benzylcyclopropylmethylamine.[2] Key expected absorptions for a secondary amine of this structure include:

-

N-H Stretch : A single, weak band in the region of 3350-3310 cm⁻¹ is characteristic of a secondary amine.[4]

-

C-N Stretch : Aliphatic C-N stretching vibrations are typically observed as medium or weak bands in the 1250-1020 cm⁻¹ region.[4]

-

Aromatic C-H Stretch : Bands appearing above 3000 cm⁻¹.

-

Aliphatic C-H Stretch : Bands appearing below 3000 cm⁻¹.

-

N-H Wag : A strong, broad band in the 910-665 cm⁻¹ region is possible for secondary amines.[4]

Mass Spectrometry (MS)

The predicted collision cross-section (CCS) values for different adducts have been calculated:

-

[M+H]⁺ : 131.8 Ų (m/z 162.12773)[7]

-

[M+Na]⁺ : 139.5 Ų (m/z 184.10967)[7]

-

[M-H]⁻ : 139.1 Ų (m/z 160.11317)[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR data for benzyl(cyclopropylmethyl)amine were not found in the search results. However, based on the structure, the expected chemical shifts can be predicted:

-

¹H NMR :

-

Aromatic protons (benzyl group): ~7.2-7.4 ppm (multiplet, 5H).

-

Benzylic methylene protons (-CH₂-Ph): ~3.8 ppm (singlet or doublet, 2H).

-

Amine proton (-NH-): A broad singlet, variable chemical shift.

-

Methylene protons adjacent to nitrogen (-N-CH₂-cyclopropyl): ~2.5 ppm (doublet, 2H).

-

Cyclopropyl methine proton (-CH-): ~0.8-1.0 ppm (multiplet, 1H).

-

Cyclopropyl methylene protons (-CH₂-): ~0.2-0.6 ppm (multiplets, 4H).

-

-

¹³C NMR :

-

Aromatic carbons: ~127-140 ppm.

-

Benzylic carbon: ~54 ppm.

-

Methylene carbon adjacent to nitrogen: ~50 ppm.

-

Cyclopropyl methine carbon: ~10-15 ppm.

-

Cyclopropyl methylene carbons: ~3-8 ppm.

-

Experimental Protocols

Synthesis of Benzyl(cyclopropylmethyl)amine

A common and effective method for the synthesis of secondary amines like benzyl(cyclopropylmethyl)amine is reductive amination. This process involves the reaction of an aldehyde or ketone with a primary amine to form an imine intermediate, which is then reduced to the corresponding amine.

Protocol: Reductive Amination of Benzaldehyde with Cyclopropylmethanamine

This protocol is a standard laboratory procedure for this type of transformation.

Materials:

-

Benzaldehyde

-

Cyclopropylmethanamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

Imine Formation: To a solution of benzaldehyde (1.0 equivalent) in DCM, add cyclopropylmethanamine (1.0-1.2 equivalents). The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the N-benzylidenecyclopropylmethanimine intermediate.

-

Reduction: The reaction mixture is cooled to 0 °C in an ice bath. Sodium triacetoxyborohydride (1.2-1.5 equivalents) is added portion-wise over 15 minutes, ensuring the temperature remains low.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting materials are consumed.

-

Workup: The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution. The mixture is stirred for 30 minutes. The organic layer is separated, and the aqueous layer is extracted with DCM (3x).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure benzyl(cyclopropylmethyl)amine.

This general approach is derived from common organic synthesis methodologies and specific examples found in patents for related amine syntheses.[8][9]

Caption: Reductive amination workflow for the synthesis of benzyl(cyclopropylmethyl)amine.

Biological Activity and Potential Applications

While specific biological data for benzyl(cyclopropylmethyl)amine is not extensively published, related structures containing benzylamine and cyclopropylamine moieties are known to possess a range of biological activities.

-

Antibacterial/Antifungal Activity: Compounds incorporating cyclopropane and amide/amine functionalities have been explored for their antimicrobial properties.[3][10] For example, derivatives of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine have shown potent activity against bacteria like Pseudomonas aeruginosa.[11]

-

CNS Activity: The cyclopropylamine scaffold is present in several centrally active compounds, including some antidepressants.

-

Enzyme Inhibition: Benzylamine itself is a substrate for monoamine oxidase B (MAO-B), an enzyme involved in neurotransmitter metabolism.[12]

The combination of the benzyl group, which can engage in pi-stacking interactions, and the rigid, metabolically stable cyclopropyl group makes this scaffold a valuable starting point for library synthesis in drug discovery programs.[3]

Conclusion

Benzyl(cyclopropylmethyl)amine is a compound with well-defined core physicochemical properties. Its synthesis is straightforward via reductive amination, a robust and scalable chemical transformation. While detailed biological and advanced spectral characterizations are not widely available in public literature, its structural motifs suggest potential for applications in medicinal chemistry, particularly in the development of new antimicrobial or CNS-active agents. This guide provides foundational data and protocols to support further research and development involving this compound.

References

- 1. Benzyl(cyclopropylmethyl)amine | C11H15N | CID 518069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-benzylcyclopropylmethylamine [webbook.nist.gov]

- 3. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electron impact mass spectra of substituted benzyl(1-allylcycloalkyl)amines and their cyclization products | NIST [nist.gov]

- 7. PubChemLite - Benzyl(cyclopropylmethyl)amine (C11H15N) [pubchemlite.lcsb.uni.lu]

- 8. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]

- 9. US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines - Google Patents [patents.google.com]

- 10. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benzylamine - Wikipedia [en.wikipedia.org]

N-benzyl-1-cyclopropylmethanamine material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for N-benzyl-1-cyclopropylmethanamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been compiled from publicly available safety data and general knowledge. A complete Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for this compound (CAS No: 116373-23-0) was not available at the time of writing. The information provided herein is intended as a technical guide and should be supplemented with internal safety assessments and used in conjunction with established laboratory safety protocols.

Chemical Identification

This section provides the fundamental identification details for this compound.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | benzyl(cyclopropylmethyl)amine |

| CAS Number | 116373-23-0[1] |

| Molecular Formula | C₁₁H₁₅N[1] |

| Molecular Weight | 161.24 g/mol [1] |

| Chemical Structure | (A structural representation would be included here in a formal whitepaper) |

Hazard Identification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard classifications for this compound.[1]

| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | corrupción, irritante | Danger | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | corrupción, irritante | Danger | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 1 | corrupción | Danger | H318: Causes serious eye damage |

| Specific Target Organ Toxicity | Category 3 | irritante | Danger | H335: May cause respiratory irritation |

Logical Flow for GHS Hazard Classification

Caption: GHS Classification Workflow for this compound.

First-Aid Measures

Based on the GHS classifications, the following first-aid measures are recommended.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If respiratory irritation persists, seek medical attention. |

| Skin Contact | Remove contaminated clothing immediately. Rinse the affected skin with plenty of water for at least 15 minutes. If skin irritation occurs, seek medical advice. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor/physician. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell. |

Fire-Fighting Measures

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

| Specific Hazards | Combustion may produce toxic gases, including oxides of carbon and nitrogen. |

| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear. |

Accidental Release Measures

| Action | Procedure |

| Personal Precautions | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure adequate ventilation. Avoid breathing vapors, mist, or gas. |

| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. |

| Methods for Cleaning Up | Absorb with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |

Handling and Storage

| Aspect | Guideline |

| Handling | Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Use only in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling. |

| Storage | Keep the container tightly closed in a dry and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents. |

Exposure Controls/Personal Protection

| Control/Protection | Specification |

| Engineering Controls | Use of a chemical fume hood is recommended. Ensure eyewash stations and safety showers are readily available. |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | If engineering controls are not sufficient, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors. |

Decision-Making Workflow for Personal Protective Equipment (PPE)

Caption: PPE Selection Workflow for Handling this compound.

Physical and Chemical Properties

| Property | Value |

| Appearance | Data not available |

| Odor | Data not available |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Flash Point | Data not available |

| Density | Data not available |

| Solubility | Data not available |

Stability and Reactivity

| Aspect | Information |

| Reactivity | No specific reactivity data available. |

| Chemical Stability | Stable under recommended storage conditions. |

| Incompatible Materials | Strong oxidizing agents. |

| Hazardous Decomposition Products | Oxides of carbon and nitrogen under fire conditions. |

Toxicological Information

Detailed toxicological studies for this compound are not publicly available. The GHS classification suggests the following toxicological profile.

| Toxicity Endpoint | Effect |

| Acute Oral Toxicity | Harmful if swallowed. |

| Skin Irritation | Causes skin irritation. |

| Eye Irritation | Causes serious eye damage. |

| Respiratory Irritation | May cause respiratory irritation. |

| Carcinogenicity | No data available. |

| Mutagenicity | No data available. |

| Reproductive Toxicity | No data available. |

Experimental Protocols

The following are summaries of standard OECD guidelines for toxicological testing that would be appropriate for a chemical with the hazard profile of this compound.

Acute Oral Toxicity - OECD 420 (Fixed Dose Procedure)

-

Principle: A stepwise procedure where a substance is administered orally to a group of animals of a single sex (typically female rats) at one of the defined dose levels (5, 50, 300, 2000 mg/kg). The initial dose is selected based on a sighting study.

-

Methodology:

-

A single animal is dosed.

-

The animal is observed for signs of toxicity and mortality for up to 14 days.

-

If the animal survives, four more animals are dosed at the same level.

-

If the animal dies, the test is repeated at a lower dose level.

-

The outcome is used to classify the substance according to GHS categories.

-

Acute Dermal Irritation/Corrosion - OECD 404

-

Principle: The substance is applied to a small area of skin (approximately 6 cm²) of a single animal (typically an albino rabbit) for a defined period (up to 4 hours).

-

Methodology:

-

The test substance is applied to a shaved patch of skin.

-

The site is observed for erythema and edema at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

The severity of the skin reaction is scored.

-

The reversibility of the effects is observed for up to 14 days.

-

Acute Eye Irritation/Corrosion - OECD 405

-

Principle: A single dose of the substance is applied to the conjunctival sac of one eye of an animal (typically an albino rabbit). The untreated eye serves as a control.

-

Methodology:

-

The test substance is instilled into the eye.

-

The eye is examined at 1, 24, 48, and 72 hours after application.

-

Lesions of the cornea, iris, and conjunctivae are scored.

-

The reversibility of the effects is observed for up to 21 days.

-

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste materials should be handled by a licensed waste disposal company.

This technical guide provides a summary of the available safety information for this compound. It is imperative for all personnel handling this chemical to have a thorough understanding of its potential hazards and to adhere to strict safety protocols.

References

The Synthetic Chemist's Guide to Cyclopropylamine Derivatives: A Comprehensive Review

For Researchers, Scientists, and Drug Development Professionals

The cyclopropylamine moiety is a highly sought-after structural motif in medicinal chemistry and drug discovery. Its unique conformational constraints and electronic properties often impart favorable pharmacological characteristics to parent molecules. This technical guide provides an in-depth review of the core synthetic methodologies for preparing cyclopropylamine derivatives, presenting detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key reaction pathways and workflows.

I. Rearrangement Reactions: Classic Routes to the Cyclopropylamine Core

Rearrangement reactions of cyclopropane-containing carboxylic acid derivatives have long been a cornerstone for the synthesis of cyclopropylamines. These methods, including the Curtius, Hofmann, and Schmidt rearrangements, offer reliable access to the primary amine from readily available starting materials.

The Curtius Rearrangement

The Curtius rearrangement proceeds through an acyl azide intermediate, which upon thermal or photochemical activation, rearranges to an isocyanate with the loss of nitrogen gas. The isocyanate is then trapped with a suitable nucleophile, typically water or an alcohol, to yield the corresponding amine or carbamate.

Experimental Protocol: Synthesis of N-Boc-cyclopropylamine via Curtius Rearrangement

-

Step 1: Acyl Azide Formation. To a solution of cyclopropanecarboxylic acid (1.0 eq) in an anhydrous solvent such as toluene or acetone, is added diphenylphosphoryl azide (DPPA) (1.1 eq) and a tertiary amine base, for example triethylamine (1.2 eq). The reaction mixture is stirred at room temperature for several hours until the formation of the acyl azide is complete, which can be monitored by IR spectroscopy (disappearance of the carboxylic acid O-H stretch and appearance of the azide stretch at ~2130 cm⁻¹).

-

Step 2: Rearrangement and Trapping. To the solution containing the acyl azide, tert-butanol (excess) is added as the trapping agent. The reaction mixture is then heated to reflux (typically 80-110 °C) to induce the rearrangement. The reaction progress is monitored by TLC or GC-MS until the acyl azide is fully consumed.

-

Step 3: Work-up and Purification. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove any unreacted starting acid and DPPA byproducts. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude N-Boc-cyclopropylamine is then purified by column chromatography on silica gel.

Quantitative Data for Curtius Rearrangement

| Starting Material | Reagents | Trapping Agent | Product | Yield (%) | Reference |

| Cyclopropanecarboxylic acid | DPPA, Et₃N | t-BuOH | N-Boc-cyclopropylamine | 70-85 | [1] |

| 1-Methylcyclopropanecarboxylic acid | DPPA, Et₃N | BnOH | N-Cbz-(1-methyl)cyclopropylamine | 75 | [2] |

| trans-2-Phenylcyclopropanecarboxylic acid | (1) SOCl₂, (2) NaN₃ | H₂O | trans-2-Phenylcyclopropylamine | 65 | [2] |

Reaction Workflow: Curtius Rearrangement

Caption: Workflow of the Curtius rearrangement for cyclopropylamine synthesis.

The Hofmann Rearrangement

The Hofmann rearrangement offers a direct conversion of a primary amide to a primary amine with one fewer carbon atom. For the synthesis of cyclopropylamine, cyclopropanecarboxamide is treated with a halogen (typically bromine) and a strong base. An electro-induced version of this reaction has also been developed.[3]

Experimental Protocol: Synthesis of Cyclopropylamine via Hofmann Rearrangement [4][5]

-

Step 1: N-Brominationalide Formation. Cyclopropanecarboxamide (1.0 eq) is dissolved or suspended in an aqueous solution of sodium hydroxide (2.0-4.0 eq). The mixture is cooled to 0-10 °C in an ice bath. A solution of sodium hypobromite, freshly prepared by adding bromine to a cold aqueous solution of sodium hydroxide, is then added dropwise to the amide solution while maintaining the low temperature.

-

Step 2: Rearrangement. After the addition is complete, the reaction mixture is stirred at low temperature for a short period (10-60 minutes) to ensure complete formation of the N-bromoamide intermediate. The cooling bath is then removed, and the reaction is allowed to warm to room temperature and then gently heated (45-80 °C) to induce the rearrangement to the isocyanate.

-

Step 3: Hydrolysis and Isolation. The resulting isocyanate is hydrolyzed in situ by the aqueous base to the corresponding amine. The cyclopropylamine is a volatile liquid and is typically isolated directly from the reaction mixture by steam distillation. The distillate is collected, saturated with a salt (e.g., potassium carbonate), and the organic layer containing the cyclopropylamine is separated, dried over a suitable drying agent (e.g., potassium hydroxide pellets), and further purified by distillation.

Quantitative Data for Hofmann Rearrangement

| Starting Material | Reagents | Product | Yield (%) | Reference |

| Cyclopropanecarboxamide | Br₂, NaOH | Cyclopropylamine | 80-90 | [4][5] |

| 1-Phenylcyclopropanecarboxamide | NaOBr | 1-Phenylcyclopropylamine | 75 | [3] |

| Substituted Cyclopropanecarboxamides | Electro-induced (NaBr, MeOH) | N-Methoxycarbonyl-cyclopropylamines | 23-94 | [3] |

Reaction Workflow: Hofmann Rearrangement

Caption: Workflow of the Hofmann rearrangement for cyclopropylamine synthesis.

II. Cyclopropanation Reactions: Building the Three-Membered Ring

Direct formation of the cyclopropane ring on a nitrogen-containing substrate or a precursor is a powerful strategy. Key methods include the Simmons-Smith reaction and transition-metal-catalyzed cyclopropanations.

Simmons-Smith Reaction

The Simmons-Smith reaction involves the cyclopropanation of an alkene using an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple. When applied to nitrogen-containing alkenes like enamines or vinylcarbamates, it provides a direct route to cyclopropylamine derivatives. The reaction is stereospecific, with the geometry of the starting alkene being retained in the cyclopropane product.[6]

Experimental Protocol: Simmons-Smith Cyclopropanation of a Vinylcarbamate

-

Step 1: Activation of Zinc. A zinc-copper couple is prepared by treating zinc dust with a copper(I) chloride or copper(II) acetate solution. The activated zinc is then washed with an anhydrous solvent (e.g., diethyl ether or dichloromethane) and dried.

-

Step 2: Cyclopropanation. The vinylcarbamate (1.0 eq) is dissolved in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen). Diiodomethane (1.5-2.0 eq) is added, followed by the activated zinc-copper couple. The reaction mixture is then stirred, often with gentle heating (e.g., reflux in diethyl ether), for several hours to overnight. Reaction progress is monitored by TLC or GC-MS.

-

Step 3: Work-up and Purification. The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride or sodium bicarbonate. The mixture is filtered through a pad of celite to remove inorganic salts. The filtrate is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The resulting cyclopropylcarbamate is purified by column chromatography.

Quantitative Data for Simmons-Smith Type Reactions

| Substrate | Reagents | Product | Diastereomeric Ratio | Yield (%) | Reference |

| N-Vinylphthalimide | CH₂I₂, Zn-Cu | N-Cyclopropylphthalimide | - | 70 | [7] |

| (E)-N-(Prop-1-en-1-yl)acetamide | CH₂I₂, Zn-Cu | trans-N-(2-Methylcyclopropyl)acetamide | >95:5 | 65 | [7] |

| Chiral Allylic Amine | Et₂Zn, CH₂I₂ | Chiral 2-Substituted Cyclopropylamine | High | Good | [6] |

Transition-Metal-Catalyzed Cyclopropanation

Transition metals, particularly rhodium and copper, are highly effective catalysts for the cyclopropanation of alkenes with diazo compounds. For the synthesis of cyclopropylamine derivatives, diazoacetamides can be employed. The use of chiral catalysts allows for highly enantioselective transformations.[8][9]

Experimental Protocol: Rhodium-Catalyzed Asymmetric Cyclopropanation [9]

-

Step 1: Catalyst Preparation. A solution of the chiral rhodium catalyst, for example, a dirhodium tetracarboxylate complex with chiral ligands (e.g., Rh₂(S-TCPTAD)₄), is prepared in a dry, inert solvent like dichloromethane or toluene.

-

Step 2: Reaction Setup. The alkene substrate (1.0-1.5 eq) is added to the catalyst solution under an inert atmosphere. The reaction mixture is cooled to the desired temperature (e.g., 0 °C or room temperature).

-

Step 3: Diazo Compound Addition. A solution of the diazoacetamide (1.0 eq) in the same solvent is then added slowly via a syringe pump over several hours to maintain a low concentration of the diazo compound and minimize side reactions.

-

Step 4: Work-up and Purification. After the addition is complete, the reaction is stirred until the diazo compound is fully consumed (monitored by TLC, disappearance of the characteristic yellow color). The solvent is removed in vacuo, and the crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched cyclopropylamide.

Quantitative Data for Rhodium-Catalyzed Cyclopropanation

| Alkene | Diazo Compound | Catalyst | Product | dr | ee (%) | Yield (%) | Reference |

| Styrene | Ethyl diazoacetate | Rh₂(S-DOSP)₄ | Ethyl 2-phenylcyclopropanecarboxylate | >95:5 (trans) | 98 | 90 | [9] |

| 1-Octene | N,N-Dimethyl diazoacetamide | Chiral Rh(II) | N,N-Dimethyl-2-hexylcyclopropanecarboxamide | - | 95 | 85 | [8] |

| Acrylamide | Methyl phenyldiazoacetate | Rh₂(S-TCPTAD)₄ | Substituted cyclopropylamide | >20:1 | 94 | 91 | [9] |

Logical Diagram: Catalytic Cycle of Rhodium-Catalyzed Cyclopropanation

Caption: Catalytic cycle for rhodium-catalyzed cyclopropanation.

III. Modern Synthetic Approaches

More recent developments in synthetic methodology have provided novel and efficient routes to cyclopropylamine derivatives, including the Kulinkovich-Szymoniak reaction and direct C-H functionalization.

Kulinkovich-Szymoniak Reaction

This reaction provides a powerful method for the synthesis of primary cyclopropylamines from nitriles and Grignard reagents, mediated by a titanium(IV) alkoxide. The reaction proceeds via a titanacyclopropane intermediate.[10][11]

Experimental Protocol: Synthesis of 1-Substituted Cyclopropylamines [10][12]

-

Step 1: Formation of the Titanacyclopropane. To a solution of the nitrile (1.0 eq) and titanium(IV) isopropoxide (1.0-1.2 eq) in an anhydrous etheral solvent (e.g., diethyl ether or THF) under an inert atmosphere, a solution of a Grignard reagent (e.g., ethylmagnesium bromide, 2.0-2.2 eq) is added dropwise at room temperature.

-

Step 2: Cyclopropanation and Lewis Acid Treatment. The reaction mixture is stirred at room temperature for several hours. A Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0-1.2 eq), is then added at a low temperature (e.g., 0 °C), and the mixture is stirred for an additional period.

-

Step 3: Work-up and Purification. The reaction is quenched by the slow addition of an aqueous base (e.g., 10% NaOH solution). The resulting mixture is filtered through celite, and the filtrate is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude cyclopropylamine is then purified by distillation or column chromatography.

Quantitative Data for Kulinkovich-Szymoniak Reaction

| Nitrile | Grignard Reagent | Lewis Acid | Product | Yield (%) | Reference |

| Benzonitrile | EtMgBr | BF₃·OEt₂ | 1-Phenylcyclopropylamine | 72 | [10][12] |

| Phenylacetonitrile | EtMgBr | BF₃·OEt₂ | 1-Benzylcyclopropylamine | 70 | [12] |

| Heptanenitrile | PrMgBr | BF₃·OEt₂ | 1-(1-Propyl)cyclopropylamine | 65 (dr ~2:1) | [10] |

Palladium-Catalyzed C-H Functionalization

Direct functionalization of C-H bonds represents an atom-economical and efficient strategy for the synthesis of complex molecules. Palladium-catalyzed C-H arylation of N-cyclopropylamides has emerged as a powerful tool for the synthesis of arylated cyclopropylamine derivatives.[13][14]

Experimental Protocol: Palladium-Catalyzed C-H Arylation of N-Cyclopropylbenzamide [13]

-

Step 1: Reaction Setup. In a reaction vessel, N-cyclopropylbenzamide (1.0 eq), the aryl iodide (1.2-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), a ligand (if necessary), and a base (e.g., K₂CO₃ or Ag₂CO₃) are combined in a suitable solvent (e.g., toluene or DMF).

-

Step 2: Reaction. The vessel is sealed, and the mixture is heated to a high temperature (typically 100-140 °C) for several hours to overnight. The progress of the reaction is monitored by TLC or LC-MS.

-

Step 3: Work-up and Purification. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered to remove inorganic salts. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the N-(arylcyclopropyl)benzamide. Subsequent hydrolysis of the amide furnishes the arylated cyclopropylamine.

Quantitative Data for Palladium-Catalyzed C-H Arylation

| Substrate | Aryl Halide | Catalyst/Ligand | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | N-Cyclopropylpicolinamide | 4-Iodoanisole | Pd(OAc)₂ | N-(cis-2-(4-Methoxyphenyl)cyclopropyl)picolinamide | 85 |[14] | | N-Cyclopropylamine | 4-Chloroanisole | Pd/adYPhos | N-(4-Methoxyphenyl)cyclopropylamine | 97 |[13] | | N-Cyclopropylamine | 2-Chloropyridine | Pd/adYPhos | N-(2-Pyridyl)cyclopropylamine | 85 |[13] |

Logical Diagram: General Scheme for Directed C-H Functionalization

Caption: General workflow for directed C-H functionalization of cyclopropylamines.

IV. Conclusion

The synthesis of cyclopropylamine derivatives is a rich and evolving field, with a diverse array of methodologies available to the synthetic chemist. Traditional rearrangement reactions provide reliable access to the core amine structure, while modern cyclopropanation and C-H functionalization techniques offer increased efficiency, stereocontrol, and the ability to introduce molecular complexity. The choice of synthetic route will ultimately depend on the desired substitution pattern, stereochemistry, and the availability of starting materials. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in the design and execution of synthetic strategies toward novel cyclopropylamine-containing molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 4. DE19523868A1 - Cyclopropanamine prodn. by Hofmann degradation of cyclopropane-carboxamide - Google Patents [patents.google.com]

- 5. US5032687A - Process for the preparation of cyclopropylamine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Advances in the Synthesis of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. | Semantic Scholar [semanticscholar.org]

- 9. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]

- 11. grokipedia.com [grokipedia.com]

- 12. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]

- 13. Palladium-Catalyzed Monoarylation of Cyclopropylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Palladium(II)-catalyzed highly enantioselective C-H arylation of cyclopropylmethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of N-benzyl-1-cyclopropylmethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyl-1-cyclopropylmethanamine and its structural analogs represent a compelling class of compounds with significant potential in neuropharmacology. This technical guide synthesizes the current understanding of the biological activities associated with this chemical scaffold, with a primary focus on its potent inhibitory action against monoamine oxidases (MAO). While direct quantitative data for this compound is limited in publicly accessible literature, extensive research on its close analogs provides a strong basis for inferring its pharmacological profile. This document details the mechanism of action, summarizes key quantitative data from related compounds, provides a representative experimental protocol for assessing MAO inhibition, and presents a visual depiction of the proposed enzymatic inactivation pathway.

Introduction

This compound, also known as Benzyl(cyclopropylmethyl)amine, is a synthetic molecule featuring a benzyl group and a cyclopropylmethylamine moiety. Its structural similarity to known psychoactive compounds and neurotransmitters has prompted investigation into its biological effects. The cyclopropylamine functional group is a key pharmacophore in several potent enzyme inhibitors, suggesting that this compound may exhibit significant biological activity. This guide explores the potential therapeutic applications of this compound, primarily centered on its likely role as an inhibitor of monoamine oxidase.

Potential Biological Activity: Monoamine Oxidase Inhibition

The most probable and significant biological activity of this compound is the inhibition of monoamine oxidase (MAO), a family of enzymes crucial for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Structurally related compounds, including 1-benzylcyclopropylamine and N-(1-methyl)cyclopropylbenzylamine, are well-documented as potent, mechanism-based inactivators of MAO.[1][2][3]

These analogs have been shown to act as time-dependent, irreversible inhibitors of both MAO-A and MAO-B isoforms.[1] The proposed mechanism involves a one-electron transfer from the cyclopropylamine nitrogen to the flavin adenine dinucleotide (FAD) cofactor of the enzyme.[3][4] This generates a nitrogen radical cation and initiates a cascade that leads to the opening of the strained cyclopropyl ring and subsequent covalent modification of the FAD cofactor, thereby irreversibly inactivating the enzyme.

Given the high structural homology, it is strongly hypothesized that this compound shares this mechanism of action and exhibits potent MAO inhibitory properties.

Quantitative Activity of Structural Analogs

| Compound Name | Target | Activity Type | Value | Reference |

| 1-Benzylcyclopropylamine | MAO-A | Irreversible Inactivator | Time-dependent | [1] |

| 1-Benzylcyclopropylamine | MAO-B | Mechanism-based Inactivator | Potent | [3] |

| N-(1-Methyl)cyclopropylbenzylamine | Mitochondrial MAO | Inactivator | - | [2] |

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | IC50 | 5 nM | |

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | IC50 | 170 nM |

Proposed Mechanism of MAO Inactivation

The following diagram illustrates the proposed signaling pathway for the mechanism-based inactivation of monoamine oxidase by this compound, based on studies of its analogs.

Caption: Proposed mechanism of MAO inactivation by this compound.

Experimental Protocol: In Vitro MAO Inhibition Assay

This section provides a generalized protocol for determining the inhibitory activity of this compound against MAO-A and MAO-B. This protocol is based on a fluorometric method that detects the hydrogen peroxide produced during the enzymatic reaction.

5.1. Materials and Reagents

-

Recombinant human MAO-A and MAO-B enzymes

-

This compound (test compound)

-

Pargyline (for MAO-B inhibition control) or Clorgyline (for MAO-A inhibition control)

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

p-Tyramine (MAO substrate)

-

Sodium phosphate buffer (pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplates

5.2. Assay Procedure

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in sodium phosphate buffer to achieve the desired final concentrations for the assay.

-

Enzyme and Control Preparation: Dilute the MAO-A and MAO-B enzymes to their optimal working concentrations in sodium phosphate buffer. Prepare solutions of the control inhibitors (pargyline and clorgyline) in a similar manner to the test compound.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing Amplex® Red, HRP, and p-tyramine in sodium phosphate buffer.

-

Assay Execution:

-

To the wells of a 96-well microplate, add the diluted test compound or control inhibitors.

-

Add the diluted MAO-A or MAO-B enzyme to the wells.

-

Include control wells containing enzyme and buffer (no inhibitor) and wells with buffer only (background).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the reaction mixture to all wells.

-

-

Data Acquisition: Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm using a microplate reader. Readings should be taken at multiple time points or as an endpoint measurement after a specific incubation period (e.g., 30 minutes) at 37°C.

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme-only control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

-

The following diagram outlines the general workflow for the MAO inhibition assay.

Caption: Workflow for the in vitro fluorometric MAO inhibition assay.

Other Potential Biological Activities

While the primary focus is on MAO inhibition, the this compound scaffold is also utilized in the development of compounds targeting other biological systems. For instance, it has been incorporated as a building block in the synthesis of inhibitors for LIM kinases (LIMK), which are involved in regulating cell morphology and motility.[5][6] This suggests that derivatives of this compound could be explored for applications in oncology and neuroscience beyond MAO inhibition.

Conclusion

This compound holds considerable promise as a pharmacologically active agent, with the strongest evidence pointing towards its role as a potent monoamine oxidase inhibitor. The wealth of data on its structural analogs strongly supports this hypothesis and provides a solid foundation for its further investigation. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate future research into the precise biological activities and therapeutic potential of this intriguing compound. Further studies are warranted to obtain direct quantitative data for this compound and to fully elucidate its pharmacological profile.

References

- 1. Inactivation of monoamine oxidase A by the monoamine oxidase B inactivators 1-phenylcyclopropylamine, 1-benzylcyclopropylamine, and N-cyclopropyl-alpha-methylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-(1-Methyl)cyclopropylbenzylamine: a novel inactivator of mitochondrial monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism-based inactivation of mitochondrial monoamine oxidase by N-(1-methylcyclopropyl)benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tetrahydropyrazolopyridinones as a Novel Class of Potent and Highly Selective LIMK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of N-benzyl-1-cyclopropylmethanamine from a Cyclopropylamine Precursor: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-1-cyclopropylmethanamine is a secondary amine containing a cyclopropylmethyl motif, a structural feature of interest in medicinal chemistry due to its unique conformational properties and metabolic stability. This document provides a detailed protocol for a two-step synthesis of this compound. While the direct conversion from cyclopropylamine is synthetically challenging, this protocol starts from the closely related and readily accessible precursor, cyclopropanecarbonitrile, which itself is often synthesized en route to cyclopropylamine. The synthesis proceeds via the reduction of cyclopropanecarbonitrile to form the key intermediate, cyclopropylmethanamine, followed by a reductive amination with benzaldehyde to yield the target compound.

Overall Synthetic Scheme

The synthesis is a two-step process:

-

Reduction of Cyclopropanecarbonitrile: The nitrile group is reduced to a primary amine, yielding cyclopropylmethanamine.

-

Reductive Amination: Cyclopropylmethanamine is reacted with benzaldehyde in the presence of a reducing agent to form the final product, this compound.

Figure 1: Overall synthetic workflow for the preparation of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the two-step synthesis of this compound.

| Step | Reactant/Product | Molar Mass ( g/mol ) | Moles (mmol) | Mass (g) | Equivalents | Yield (%) |

| 1 | Reduction | |||||

| Cyclopropanecarbonitrile | 67.09 | 100 | 6.71 | 1.0 | - | |

| Lithium Aluminum Hydride | 37.95 | 100 | 3.80 | 1.0 | - | |

| Cyclopropylmethanamine | 71.12 | - | - | - | ~85 | |

| 2 | Reductive Amination | |||||

| Cyclopropylmethanamine | 71.12 | 50 | 3.56 | 1.0 | - | |

| Benzaldehyde | 106.12 | 50 | 5.31 | 1.0 | - | |

| Sodium Triacetoxyborohydride | 211.94 | 75 | 15.89 | 1.5 | - | |

| This compound | 161.24 | - | - | - | ~90 |

Experimental Protocols

Step 1: Synthesis of Cyclopropylmethanamine from Cyclopropanecarbonitrile

Materials:

-

Cyclopropanecarbonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

Distilled water

-

10% Sodium hydroxide solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, heating mantle, magnetic stirrer.

Procedure:

-

A dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a suspension of lithium aluminum hydride (3.80 g, 100 mmol) in anhydrous diethyl ether (150 mL) under an argon atmosphere.

-

A solution of cyclopropanecarbonitrile (6.71 g, 100 mmol) in anhydrous diethyl ether (50 mL) is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is heated to reflux for 4 hours.

-

The flask is then cooled in an ice bath, and the reaction is quenched by the slow, dropwise addition of water (4 mL), followed by 10% aqueous sodium hydroxide solution (4 mL), and finally water (12 mL).

-

The resulting white precipitate is filtered off and washed with diethyl ether (3 x 50 mL).

-

The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed by distillation at atmospheric pressure.

-

The crude cyclopropylmethanamine is purified by fractional distillation to yield a colorless liquid.

Step 2: Synthesis of this compound via Reductive Amination

Materials:

-

Cyclopropylmethanamine

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer.

Procedure:

-

In a 250 mL round-bottom flask, dissolve cyclopropylmethanamine (3.56 g, 50 mmol) and benzaldehyde (5.31 g, 50 mmol) in dichloromethane (100 mL).

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the intermediate imine.

-

Add sodium triacetoxyborohydride (15.89 g, 75 mmol) portion-wise to the reaction mixture over 15 minutes.

-

Continue stirring the reaction mixture at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (50 mL).

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield a colorless oil.

Characterization of this compound

Physical Properties:

-

Molecular Formula: C₁₁H₁₅N

-

Appearance: Colorless oil

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.20-7.40 (m, 5H, Ar-H)

-

δ 3.82 (s, 2H, Ph-CH₂-N)

-

δ 2.50 (d, J=6.8 Hz, 2H, C₃H₅-CH₂-N)

-

δ 1.60 (br s, 1H, NH)

-

δ 0.90-1.10 (m, 1H, CH-cyclopropyl)

-

δ 0.45-0.55 (m, 2H, CH₂-cyclopropyl)

-

δ 0.10-0.20 (m, 2H, CH₂-cyclopropyl) (Note: The exact chemical shifts and coupling constants may vary slightly. The NH proton signal may be broad and its position can be concentration-dependent.)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 140.5 (Ar-C)

-

δ 128.4 (Ar-CH)

-

δ 128.1 (Ar-CH)

-

δ 126.8 (Ar-CH)

-

δ 56.5 (Ph-CH₂)

-

δ 54.0 (C₃H₅-CH₂)

-

δ 11.5 (CH-cyclopropyl)

-

δ 3.5 (CH₂-cyclopropyl) (Note: Expected chemical shifts are based on typical values for similar structures.)

-

-

Infrared (IR) Spectroscopy (Neat):

-

The IR spectrum would show characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring (above 3000 cm⁻¹) and the cyclopropyl and methylene groups (below 3000 cm⁻¹), C=C stretching of the aromatic ring (around 1600 and 1450 cm⁻¹), and C-N stretching (around 1250-1020 cm⁻¹).[1]

-

-

Mass Spectrometry (MS):

-

EI-MS: m/z (%) = 161 (M⁺), 91 (base peak, [C₇H₇]⁺), 70 ([C₄H₆N]⁺). The mass spectrum is expected to show the molecular ion peak at m/z 161 and a prominent base peak at m/z 91, corresponding to the stable benzyl cation.

-

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water. It should be handled with extreme care under an inert atmosphere.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) for detailed safety information.

References

Application Note: A Robust Protocol for the Synthesis of N-benzyl-1-cyclopropylmethanamine via Reductive Amination

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the synthesis of N-benzyl-1-cyclopropylmethanamine from cyclopropanecarboxaldehyde and benzylamine using a sodium borohydride-mediated reductive amination. This method offers a straightforward and efficient route to this secondary amine, a valuable building block in medicinal chemistry and drug development. The protocol includes a comprehensive list of materials, step-by-step instructions for the reaction and purification, and characterization data.

Introduction

Reductive amination is a cornerstone of organic synthesis, providing a powerful method for the formation of carbon-nitrogen bonds.[1][2] This one-pot reaction combines the condensation of a carbonyl compound with an amine to form an imine, which is subsequently reduced in situ to the corresponding amine. This approach is often preferred over direct alkylation of amines, as it minimizes the formation of over-alkylated byproducts.[2] This document outlines a specific application of this methodology for the preparation of this compound, a compound of interest for researchers in medicinal chemistry and materials science. The protocol utilizes sodium borohydride as a readily available and easy-to-handle reducing agent.[3]

Materials and Methods

Materials

| Reagent/Material | Grade | Supplier | CAS Number |

| Cyclopropanecarboxaldehyde | ≥98% | Commercially Available | 1489-69-6 |

| Benzylamine | ≥99% | Commercially Available | 100-46-9 |

| Sodium Borohydride | ≥98% | Commercially Available | 16940-66-2 |

| Methanol | Anhydrous | Commercially Available | 67-56-1 |

| Dichloromethane | ACS Grade | Commercially Available | 75-09-2 |

| Sodium Sulfate | Anhydrous | Commercially Available | 7757-82-6 |

| Hydrochloric Acid | 1 M aq. | Commercially Available | 7647-01-0 |

| Sodium Bicarbonate | Saturated aq. | Commercially Available | 144-55-8 |

| Brine | Saturated aq. | Commercially Available | 7647-14-5 |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-